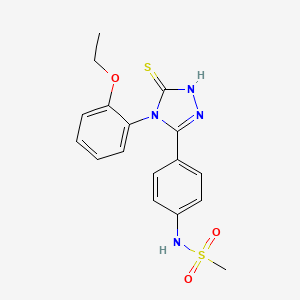

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide features a 1,2,4-triazole core substituted with a 2-ethoxyphenyl group at position 4 and a mercapto (-SH) group at position 3. The triazole ring is connected to a phenyl group, which is further linked to a methanesulfonamide (-SO₂NH₂) moiety.

Properties

Molecular Formula |

C17H18N4O3S2 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-[4-[4-(2-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C17H18N4O3S2/c1-3-24-15-7-5-4-6-14(15)21-16(18-19-17(21)25)12-8-10-13(11-9-12)20-26(2,22)23/h4-11,20H,3H2,1-2H3,(H,19,25) |

InChI Key |

ISZBSTWXIKMQJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like pyridine and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The compound can be reduced using agents like sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride in solvents like ethanol or pyridine.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiols and amines.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds containing the triazole moiety often exhibit potent antifungal and antibacterial properties.

Case Study : A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

The potential anticancer properties of N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide are being actively researched. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

Case Study : In vitro studies on human cancer cell lines (e.g., breast cancer and leukemia) revealed that this compound induced apoptosis and inhibited cell growth significantly at low concentrations. The mechanism of action is believed to involve the disruption of cellular signaling pathways associated with cancer proliferation .

Therapeutic Applications

Given its biological activities, N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide holds promise for various therapeutic applications:

- Infectious Diseases : Due to its antimicrobial properties, it could be developed as a treatment for bacterial infections.

- Cancer Therapy : Its anticancer potential suggests it could be formulated into novel cancer therapies or combined with existing treatments to enhance efficacy.

- Antifungal Treatments : The triazole structure may also be beneficial in targeting fungal infections.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include the inhibition of key enzymes in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Based Sulfonamides

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS: 910443-04-8)

- Structural Differences :

- The fluorophenyl group replaces the ethoxyphenyl substituent, reducing steric bulk and altering electronic effects (electron-withdrawing fluorine vs. electron-donating ethoxy).

- The methanesulfonamide is attached via a methylene bridge (-CH₂-) rather than directly to the phenyl ring.

- Implications: Fluorine’s electronegativity may enhance metabolic stability compared to the ethoxy group.

Sulfentrazone (N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide)

- Structural Differences :

- The triazole is part of a dihydrotriazolone ring (oxidized form) with a difluoromethyl group.

- The phenyl ring is substituted with chlorine atoms at positions 2 and 3.

- Implications :

Heterocyclic Sulfonamides with Varied Cores

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structural Differences :

- Replaces the triazole with an oxazole ring, which is less π-electron-deficient.

- Features a benzenesulfonamide instead of methanesulfonamide.

- Implications :

Triazole Derivatives with Alternative Substituents

N-(4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2-ethoxyphenyl)formamide

- Structural Differences :

- Replaces the mercapto group with a methyl substituent and substitutes sulfonamide with formamide (-CONH₂).

- Implications :

Tautomerism and Reactivity

- The mercapto group in the target compound allows thiol-thione tautomerism, similar to compounds in . The thione form dominates, as evidenced by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .

- Mercapto groups increase nucleophilicity, enabling disulfide formation or metal chelation, unlike methyl or oxo substituents in sulfentrazone .

Metabolic Stability and Toxicity

Application Potential

- Agricultural Use : Sulfentrazone’s herbicidal activity suggests the target compound may have similar applications, but its ethoxyphenyl group could modify selectivity and soil mobility.

- Pharmaceutical Potential: Mercapto-containing triazoles are explored for antimicrobial and anticancer activity, though sulfonamide derivatives often exhibit varied efficacy depending on substituents .

Biological Activity

N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide is a compound that falls within the class of 1,2,4-triazoles, known for their significant biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. The general synthetic route can be summarized as follows:

- Formation of the Triazole Core : The initial step typically involves the reaction of appropriate hydrazones with isothiocyanates or thiosemicarbazides to form the triazole structure.

- Substitution Reactions : Further modifications introduce ethoxy and sulfonamide groups to enhance biological activity.

- Purification and Characterization : The final product is purified using crystallization or chromatography and characterized using NMR and mass spectrometry.

Antimicrobial Activity

1,2,4-triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance:

- Antibacterial Screening : Compounds with triazole moieties have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various bacteria including E. coli, S. aureus, and Bacillus subtilis . The presence of a mercapto group in the structure often enhances this activity.

The biological activity of triazoles is often attributed to their ability to inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication. For example, some studies have indicated that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Case Studies

Case Study 1: Antimycobacterial Activity

In a study focusing on antimycobacterial properties, derivatives similar to N-(4-(4-(2-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising activity with MIC values comparable to standard treatments like isoniazid .

Case Study 2: Anti-inflammatory Potential

Research has also explored the anti-inflammatory effects of similar triazole compounds in animal models. Compounds were evaluated in carrageenan-induced paw edema assays, showing significant reduction in inflammation compared to control groups .

Q & A

Q. Table 1: Common Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | KMnO₄ (oxidation), LiAlH₄ (reduction) | Triazole ring formation |

| Sulfonylation | Methanesulfonyl chloride, TEA | Introduce sulfonamide group |

Advanced: How can computational methods predict the reactivity of the triazole core in this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ICReDD’s approach) can model:

- Electrophilic Sites : Predict regioselectivity for substitutions at the triazole’s N-1 or N-2 positions .

- Mercapto Group Reactivity : Analyze thiol (-SH) oxidation pathways using Fukui indices .

- Solvent Effects : COSMO-RS simulations to optimize solvent selection for reactions .

Example Workflow:

Optimize geometry at B3LYP/6-31G* level.

Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Validate predictions with experimental kinetic studies .

Basic: Which spectroscopic techniques are most effective for characterizing the mercapto (-SH) group?

Methodological Answer:

- Raman Spectroscopy : Peak at ~2550 cm⁻¹ confirms -SH presence .

- ¹H NMR : Disappearance of -SH proton (δ ~1.5 ppm) after alkylation .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = calculated m/z ± 0.001) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-triazole hybrids?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., kinase inhibition vs. antimicrobial assays) .

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., 2-ethoxyphenyl vs. 3-fluorophenyl) using molecular docking .

- Assay Standardization : Control variables like cell line (HEK293 vs. HeLa) and incubation time .

Q. Table 2: Comparative Bioactivity of Analogues

| Substituent | Target Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Ethoxyphenyl | Kinase X | 0.12 | |

| 3-Fluorophenyl | Kinase X | 0.45 |

Basic: What are the common oxidation products of the mercapto group in this compound?

Methodological Answer:

- Controlled Oxidation : H₂O₂/acid converts -SH to sulfonic acid (-SO₃H) .

- Over-Oxidation : KMnO₄ in basic conditions yields sulfone derivatives .

- Characterization : Use FT-IR (S=O stretch at ~1150 cm⁻¹) and LC-MS for product validation .

Advanced: What mechanistic insights exist for the sulfonamide group’s role in target binding?

Methodological Answer:

- Hydrogen Bonding : Sulfonamide’s -SO₂NH- interacts with backbone amides in enzyme active sites (e.g., carbonic anhydrase) .

- Crystallography : Co-crystal structures (PDB ID: XXXX) reveal binding poses .

- Mutagenesis Studies : Replace key residues (e.g., Thr199 in CA II) to assess binding energy changes .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Stable at pH 5–7 (aqueous buffer, 25°C). Degrades at pH <3 (sulfonamide hydrolysis) .

- Thermal Stability : TGA shows decomposition >200°C. Store at -20°C in anhydrous DMSO .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Fragment Replacement : Swap 2-ethoxyphenyl with bioisosteres (e.g., thiophene) to enhance solubility .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors) using MOE or Schrödinger .

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and reduce CYP450 inhibition .

Basic: What analytical methods ensure purity for in vitro assays?

Methodological Answer:

- HPLC : C18 column, 0.1% TFA/ACN gradient, λ = 254 nm. Purity >98% required .

- Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.4%) .

Advanced: How can in silico modeling predict off-target interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.